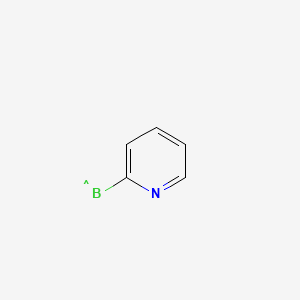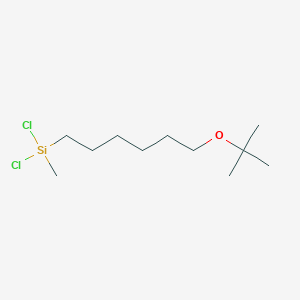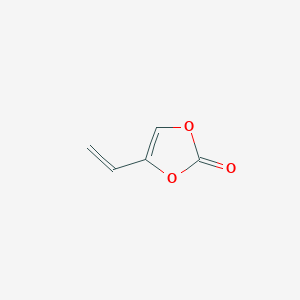![molecular formula C9H17N3 B12541952 2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine CAS No. 143452-66-8](/img/structure/B12541952.png)
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine is a bicyclic nitrogen-containing compound with the molecular formula C9H16N2. It is also known as 1,5-diazabicyclo[5.4.0]undec-5-ene (DBU) and is widely used in organic synthesis due to its strong basicity and nucleophilicity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine can be synthesized through various methods. One common method involves the reaction of 1,8-diaminooctane with formaldehyde under acidic conditions, followed by cyclization to form the bicyclic structure . Another method involves the reduction of pyrimidine derivatives using hydrogenation catalysts .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process typically includes the use of high-pressure hydrogenation and advanced purification techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated products.
Aplicaciones Científicas De Investigación
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine has a wide range of applications in scientific research:
Chemistry: Used as a strong base and nucleophile in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine involves its ability to act as a strong base and nucleophile. It can deprotonate acidic protons and participate in nucleophilic substitution reactions. Its molecular targets include various electrophilic centers in organic molecules, and it can influence biochemical pathways by modifying the structure and function of biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): Similar structure but different reactivity.
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN): Another bicyclic nitrogen compound with different basicity and nucleophilicity.
Tetramethylguanidine (TMG): A strong base with a different structure but similar applications.
Uniqueness
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine is unique due to its high basicity and nucleophilicity, making it highly effective in various organic synthesis reactions. Its bicyclic structure provides stability and reactivity that are advantageous in both laboratory and industrial settings .
Propiedades
Número CAS |
143452-66-8 |
|---|---|
Fórmula molecular |
C9H17N3 |
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-10-amine |
InChI |
InChI=1S/C9H17N3/c10-8-4-1-2-6-12-7-3-5-11-9(8)12/h8H,1-7,10H2 |
Clave InChI |
HJPRZVOOWRIHNV-UHFFFAOYSA-N |
SMILES canónico |
C1CCN2CCCN=C2C(C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


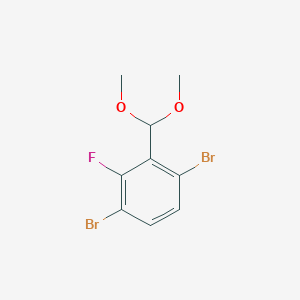
![N-Cyclopropyl-3-[2-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B12541875.png)
![Benzoic acid, 3-[3-[4-(1-methylethoxy)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12541889.png)
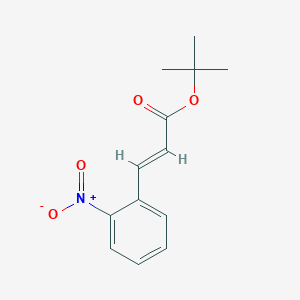
![4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane](/img/structure/B12541905.png)
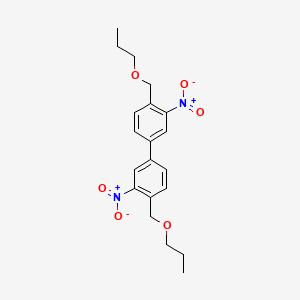

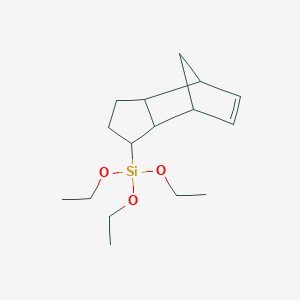
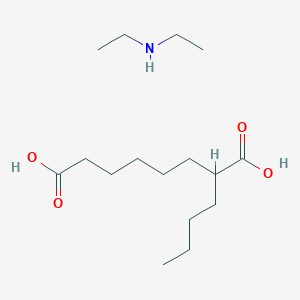
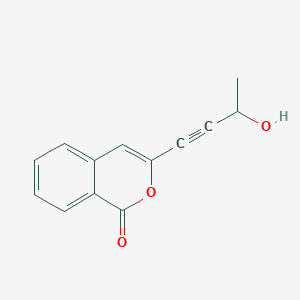
![Cyclohexyl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone](/img/structure/B12541953.png)
